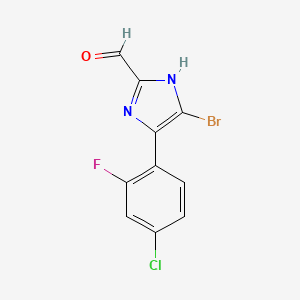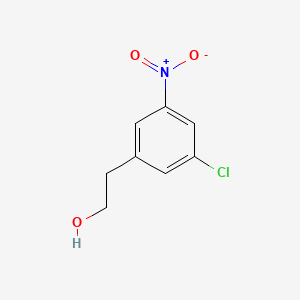
5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with a brominated imidazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine, chlorine, and fluorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen substituents can enhance its binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde
- 4-Bromoimidazole-2-carbaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
The presence of multiple halogen substituents (bromine, chlorine, and fluorine) in 5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and binding affinity towards molecular targets .
Eigenschaften
Molekularformel |
C10H5BrClFN2O |
|---|---|
Molekulargewicht |
303.51 g/mol |
IUPAC-Name |
5-bromo-4-(4-chloro-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
InChI-Schlüssel |
SDNKTSYXDKGYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)



![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
